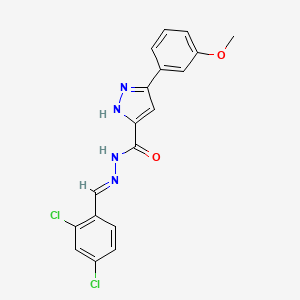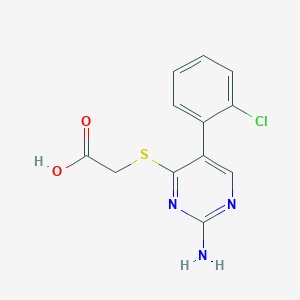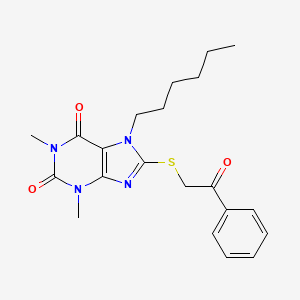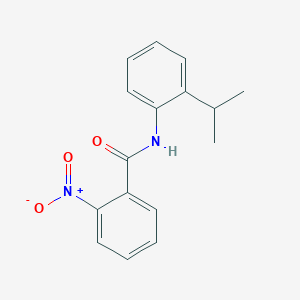
Dextro-(-)-benzylpenicilloic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dextro-(-)-benzylpenicilloic acid hydrate is a chemical compound that belongs to the class of penicilloic acids These compounds are derivatives of penicillin and are known for their antibiotic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dextro-(-)-benzylpenicilloic acid hydrate typically involves the hydrolysis of benzylpenicillin (penicillin G) under acidic or basic conditions. The reaction proceeds as follows:
Hydrolysis of Benzylpenicillin: Benzylpenicillin is treated with an acid or base to break the β-lactam ring, resulting in the formation of benzylpenicilloic acid.
Hydration: The benzylpenicilloic acid is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium chrysogenum.
Extraction and Purification: Extraction of benzylpenicillin from the fermentation broth and purification.
Chemical Conversion: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by hydration to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Dextro-(-)-benzylpenicilloic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
Dextro-(-)-benzylpenicilloic acid hydrate has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other penicillin derivatives.
Biology: Studied for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in antibiotic therapy.
Industry: Used in the production of various chemical intermediates and as a research tool in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of dextro-(-)-benzylpenicilloic acid hydrate involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpenicillin (Penicillin G): The parent compound from which dextro-(-)-benzylpenicilloic acid hydrate is derived.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydrate form
Propriétés
Numéro CAS |
195141-09-4 |
|---|---|
Formule moléculaire |
C16H22N2O6S |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H20N2O5S.H2O/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);1H2 |
Clé InChI |
NJHATQWKXNVOPY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970659.png)
![4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11970661.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11970669.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970677.png)
![(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11970684.png)


![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11970723.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970725.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11970728.png)

![(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
